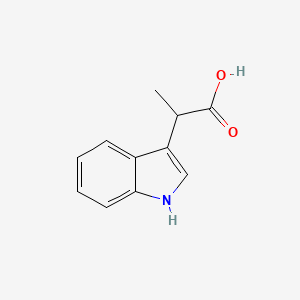

2-(1H-indol-3-yl)propanoic acid

Beschreibung

2-(1H-Indol-3-yl)propanoic acid is an indole-derived carboxylic acid characterized by a propanoic acid chain attached to the C2 position of the indole ring. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol. It is synthesized via photoredox carboxylation methods, such as GP4 and GP5 protocols, yielding positional isomers (e.g., 2m and 2m') that are challenging to separate due to overlapping NMR signals .

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(11(13)14)9-6-12-10-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVIEMRKZPPPOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2597-26-4 | |

| Record name | 2-(1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)propanoic acid typically involves the cyclization of indole derivatives. One common method includes the reaction of aniline hydrochloride with cyclopentanone-2-carboxylic acid ethyl ester under acidic conditions to form α-keto acid phenylhydrazone. This intermediate is then refluxed in an ethanol solution containing 20% sulfuric acid to yield indole-2-carboxylic acid-3-propanoic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid under reflux in 1-propanol has been reported to yield the corresponding indole derivatives in significant quantities .

Analyse Chemischer Reaktionen

Oxidation Reactions

The carboxylic acid group and indole ring participate in oxidation reactions under controlled conditions:

-

Carboxylic Acid Oxidation :

Treatment with strong oxidants like potassium permanganate (KMnO₄) under acidic conditions oxidizes the α-carbon of the propanoic acid chain, yielding 2-(1H-indol-3-yl)propanedioic acid . -

Indole Ring Oxidation :

The indole moiety undergoes oxidation with chromium trioxide (CrO₃) to form oxindole derivatives. For example, oxidation at the 2-position produces 2-oxo-3-(propanoic acid)-indoline .

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| α-Carbon oxidation | KMnO₄, H⁺ | 2-(1H-Indol-3-yl)propanedioic acid | |

| Indole ring oxidation | CrO₃, H₂SO₄ | 2-Oxo-3-(propanoic acid)-indoline |

Reduction Reactions

The carboxylic acid group is reducible to primary alcohols or alkanes:

-

Carboxylic Acid → Alcohol :

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to 2-(1H-indol-3-yl)propanol . -

Decarboxylation :

Heating with copper catalysts removes CO₂, yielding 2-(1H-indol-3-yl)propane .

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reduction to alcohol | LiAlH₄, ether | 2-(1H-Indol-3-yl)propanol | |

| Decarboxylation | Cu, Δ | 2-(1H-Indol-3-yl)propane |

Electrophilic Substitution on the Indole Ring

The indole ring undergoes substitution at positions 5 or 6 due to the directing effects of the propanoic acid group:

-

Nitration :

Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces a nitro group at the 5-position . -

Halogenation :

Bromine (Br₂) in acetic acid substitutes hydrogen at the 6-position .

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2-(1H-indol-3-yl)propanoic acid | |

| Bromination | Br₂, CH₃COOH | 6-Bromo-2-(1H-indol-3-yl)propanoic acid |

Esterification and Amide Formation

The carboxylic acid reacts with alcohols or amines to form derivatives:

-

Esterification :

Methanol and H₂SO₄ yield methyl 2-(1H-indol-3-yl)propanoate . -

Amide Synthesis :

Reaction with thionyl chloride (SOCl₂) followed by ammonia produces 2-(1H-indol-3-yl)propanamide .

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Ester formation | CH₃OH, H₂SO₄ | Methyl ester | |

| Amide formation | SOCl₂ → NH₃ | Propanamide |

Comparative Reactivity with Analogues

Compared to indole-3-acetic acid, the propanoic acid chain enhances steric bulk, reducing electrophilic substitution rates but improving stability in biological systems .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antimycobacterial Activity

Indole propionic acid has been identified for its potential role in treating tuberculosis. A study demonstrated that it exhibited dose-dependent growth inhibition of Mycobacterium tuberculosis in vivo, significantly reducing bacterial loads in infected mice. The compound was well tolerated and showed promising pharmacokinetic properties, suggesting it could serve as an adjunct therapy in tuberculosis treatment regimens .

Cancer Immunotherapy

Research indicates that indole propionic acid may play a role in anticancer immunity. Its structural similarity to tryptophan suggests that it could influence immune responses against tumors. Preliminary studies have shown that derivatives of indole propionic acid can induce apoptosis in various cancer cell lines, highlighting its potential as a therapeutic agent in oncology .

Neuroprotective Effects

Oxidative Stress and Neurodegeneration

Indole propionic acid has demonstrated strong neuroprotective properties, particularly against oxidative stress-induced damage. In vitro studies show that it can protect neuronal cells from apoptosis caused by amyloid-beta peptide exposure, which is relevant for conditions like Alzheimer's disease. The compound modulates inflammatory pathways and enhances antioxidant defenses within neuronal cells .

Heart Failure Protection

Recent findings suggest that indole propionic acid may protect against heart failure with preserved ejection fraction (HFpEF). In mouse models, dietary supplementation with this compound improved diastolic function and reduced oxidative stress and inflammation. The mechanism appears to involve the enhancement of the nicotinamide adenine dinucleotide salvage pathway, indicating its potential for therapeutic management of heart conditions linked to metabolic dysregulation .

Metabolic Health

Gut Microbiota Interaction

Indole propionic acid is produced by gut microbiota from tryptophan and has been linked to various metabolic processes. It influences gut health and may help mitigate dysbiosis, a condition associated with numerous metabolic disorders. Studies have shown that this compound can improve intestinal barrier function and reduce inflammation, suggesting its utility in managing metabolic syndrome .

Wirkmechanismus

The mechanism of action of 2-(1H-indol-3-yl)propanoic acid involves its interaction with molecular targets and pathways in biological systems. It acts as a potent neuroprotective agent by inhibiting the aggregation of beta-amyloid, a key factor in Alzheimer’s disease. The compound’s structure allows it to interact with specific receptors and enzymes, modulating their activity and providing therapeutic benefits .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers

3-(1H-Indol-3-yl)propanoic Acid (IPA-H)

- Structure: Propanoic acid chain at the indole C3 position.

- Molecular Formula: C₁₁H₁₁NO₂ (same as 2m).

- Key Features : Exhibits identical molecular weight but distinct physicochemical properties due to altered electronic distribution. Used in Bi(III) coordination polymers for material science applications .

- Biological Relevance : Demonstrates weaker hydrogen-bonding capacity compared to 2m, influencing its coordination chemistry .

4-(1H-Indol-3-yl)butanoic Acid (IBA-H)

Functional Group Modifications

L-Tryptophan

- Structure: (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid.

- Molecular Formula : C₁₁H₁₂N₂O₂.

- Key Features: The α-amino group enables incorporation into proteins and neurotransmitters (e.g., serotonin).

- Applications : Essential in protein biosynthesis and neurological research .

Cl-NQTrp

- Structure: (2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-3-(1H-indol-3-yl)propanoic acid.

- Molecular Formula : C₁₉H₁₃ClN₂O₄.

- Key Features: Electrophilic chloro and quinone groups enhance reactivity, enabling covalent interactions with proteins.

- Applications : Studied in intrinsically disordered protein (IDP)-ligand interactions for neurodegenerative disease research .

Derivatives with Pharmacological Modifications

Schiff Base Derivatives

- Example: 2-((2-hydroxy-3,5-diiodobenzylidene)amino)-3-(1H-indol-3-yl)propanoic acid.

- Key Features : The Schiff base moiety confers metal-chelating properties and larvicidal activity.

- Applications : Effective against Aedes aegypti larvae, with mortality rates >40% at 0.1 mg/mL .

Coumarin-Conjugated Analogs

- Example: (2S)-3-(1H-indol-3-yl)-2-({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)propanoic acid.

- Key Features : Coumarin enhances fluorescence and antioxidant activity.

- Applications: Potential use in bioimaging and anti-inflammatory drug development .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Research Findings and Implications

- Isomerism Effects : Positional isomers (e.g., 2m vs. IPA-H) exhibit divergent hydrogen-bonding patterns and solubility, impacting their utility in coordination chemistry and drug design .

- Amino Acid Derivatives: L-Tryptophan’s α-amino group is critical for biological function, whereas its absence in this compound limits direct metabolic roles but expands synthetic versatility .

- Pharmacological Hybrids: Electrophilic substituents (e.g., Cl, quinone) in derivatives like Cl-NQTrp enhance target engagement, making them promising for neurodegenerative disease therapeutics .

Biologische Aktivität

2-(1H-indol-3-yl)propanoic acid, commonly referred to as indole-3-propionic acid (IPA), is a compound derived from the metabolism of tryptophan by gut microbiota. This compound has garnered attention for its diverse biological activities, particularly in neuroprotection, antioxidant effects, and potential therapeutic applications in various diseases. This article provides a comprehensive overview of the biological activity of IPA, supported by case studies and research findings.

- Molecular Formula : C11H11N1O2

- Molecular Weight : 189.21 g/mol

- Log P : 2.15 (indicating moderate lipophilicity)

- Solubility : Soluble in water and organic solvents

Neuroprotective Effects

IPA has demonstrated significant neuroprotective properties in various studies. It has been shown to prevent oxidative stress and cell death in neuronal cells exposed to amyloid-beta peptide, a hallmark of Alzheimer's disease. Specifically, IPA protects against:

- Oxidative Stress : IPA acts as a potent scavenger of reactive oxygen species (ROS), preventing lipid peroxidation and neuronal death .

- Neurodegenerative Models : In animal models of Parkinson's disease, IPA modulated inflammatory and antioxidant pathways, showcasing its potential as a multifunctional neuroprotective agent .

Antioxidant Activity

IPA exhibits strong antioxidant properties, even more potent than melatonin in scavenging hydroxyl radicals without generating harmful intermediates . This ability to mitigate oxidative damage is crucial for maintaining cellular health and preventing chronic diseases.

Anti-inflammatory Properties

Research indicates that IPA can inhibit the synthesis of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. This property positions IPA as a potential therapeutic agent for conditions characterized by chronic inflammation, such as cardiovascular diseases and metabolic disorders .

Pharmacokinetics and Safety

In vivo studies have shown that IPA is well-tolerated in animal models. When administered at doses of 100 mg/kg, IPA did not produce adverse effects or abnormal behaviors in mice . Its pharmacokinetic profile suggests adequate oral bioavailability (30-33%), with plasma levels maintained above the minimum inhibitory concentration for significant durations .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1H-indol-3-yl)propanoic acid, and how can reaction conditions be optimized for higher yields?

- The compound is typically synthesized via alkylation or ester hydrolysis of indole derivatives. For example, ethyl 2-(1H-indol-3-yl)-2-methylpropanoate can be hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the propanoic acid derivative . Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How do spectral characteristics (NMR, MS) aid in confirming the structure of this compound?

- ¹H NMR : The indole NH proton appears as a broad singlet (~δ 10–12 ppm), while the α-proton adjacent to the carboxylic acid resonates at δ 3.5–4.5 ppm. MS : The molecular ion peak at m/z 189.08 (M+H⁺) corresponds to C₁₁H₁₁NO₂ . These data align with PubChem records and crystallographic validation .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

- The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF). Stability tests indicate degradation under prolonged UV exposure; storage at −20°C in amber vials is recommended. Acidic conditions (pH < 3) may protonate the indole nitrogen, altering reactivity .

Advanced Research Questions

Q. How can crystallographic studies resolve structural ambiguities in this compound derivatives?

- Single-crystal X-ray diffraction (SCXRD) reveals intramolecular interactions, such as π-π stacking between the indole ring and adjacent substituents (centroid distances: 3.64–3.69 Å). For example, in sulfonamide derivatives, SCXRD confirmed a U-shaped conformation stabilized by N–H⋯O hydrogen bonds (R₂²(10) motifs) . Disordered solvent molecules (e.g., methanol/water) require SQUEEZE refinement to exclude scattering artifacts .

Q. What methodological approaches are used to analyze contradictory bioactivity data across indole derivatives?

- Discrepancies in biological activity (e.g., anti-inflammatory vs. neurotoxic effects) are addressed via:

- Dose-response assays : EC₅₀/IC₅₀ comparisons under standardized conditions.

- Molecular docking : Assessing binding affinity to targets like cyclooxygenase-2 (COX-2) or serotonin receptors.

- Metabolic profiling : LC-MS/MS to identify metabolites that may alter efficacy .

Q. How do substituent modifications (e.g., nitro groups, halogenation) impact the compound’s interaction with biological targets?

- Introducing electron-withdrawing groups (e.g., −NO₂ at C6) enhances electrophilicity, increasing affinity for nucleophilic residues in enzymes. For instance, 2-(6-nitro-1H-indol-1-yl)propanoic acid showed improved COX-2 inhibition (Ki = 2 µM) compared to unmodified analogs. Halogenation (e.g., −Cl) augments lipophilicity, improving blood-brain barrier penetration .

Q. What strategies mitigate racemization during asymmetric synthesis of chiral derivatives?

- Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (using lipases) ensure enantiomeric excess (>95%). For example, (S)-2-bromo-3-(1H-indol-3-yl)propanoic acid was synthesized via Sharpless epoxidation, with optical rotation verified by polarimetry ([α]D²⁵ = +23.4°) .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported molecular weights or spectral data?

- Cross-validate using multiple databases (PubChem, ChemSpider) and primary literature. For example, the molecular formula C₁₁H₁₁NO₂ (MW 189.21 g/mol) is consistent across PubChem and independent crystallographic studies . Discrepancies in mass spectra often arise from adduct formation (e.g., Na⁺/K⁺), requiring high-resolution MS (HRMS) for resolution.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.